(2-Azidoacetyl) 2-azidoacetate
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Overview
Description
(2-Azidoacetyl) 2-azidoacetate is a compound that contains two azido groups and an ester functional group. It is known for its reactivity and is often used in various chemical applications, particularly in the field of click chemistry. The presence of azido groups makes it a versatile reagent for forming stable triazole linkages through cycloaddition reactions with alkynes.
Mechanism of Action
Target of Action
The primary target of (2-Azidoacetyl) 2-azidoacetate is primary amines . This compound is generally used to functionalize amines and amino acids with azidoacetyl groups . The role of these primary amines is to react with the N-hydroxysuccinimide (NHS) ester of this compound at pH 7-9, forming a stable amide bond .
Mode of Action
This compound interacts with its targets, the primary amines, through a reaction that forms a stable amide bond . This reaction occurs at a pH between 7 and 9 . The azide in this compound allows for chemoselective ligation with an alkyne or cyclooctyne .
Biochemical Pathways
The biochemical pathways affected by this compound involve the functionalization of amines and amino acids with azidoacetyl groups . This process is generally used in click chemistry applications . The downstream effects of these pathways are the formation of stable amide bonds and the potential for further reactions with alkynes or cyclooctynes .
Pharmacokinetics
and is typically stored at −20°C. These factors may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of stable amide bonds with primary amines . This results in the functionalization of amines and amino acids with azidoacetyl groups , which can then undergo further reactions in click chemistry applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction with primary amines occurs at a pH between 7 and 9 , indicating that the pH of the environment can affect the compound’s action. Additionally, the compound is typically stored at −20°C , suggesting that temperature may also play a role in its stability.
Biochemical Analysis
Biochemical Properties
(2-Azidoacetyl) 2-azidoacetate is generally used to functionalize amines and amino acids with azidoacetyl groups . It is generally used in click chemistry applications . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Cellular Effects
Given its ability to functionalize amines and amino acids with azidoacetyl groups , it may have significant effects on protein function and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a stable amide bond with primary amines at pH 7-9 . This allows for chemoselective ligation with an alkyne or cyclooctyne .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidoacetyl) 2-azidoacetate typically involves the reaction of azidoacetic acid with an appropriate esterifying agent. One common method is the reaction of azidoacetic acid with N-hydroxysuccinimide (NHS) to form the NHS ester, which can then be further reacted to produce this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing automated reactors and stringent control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Azidoacetyl) 2-azidoacetate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azido groups participate in cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Cycloaddition Reagents: Alkynes, copper(I) catalysts, and sometimes ruthenium catalysts.
Substitution Reagents: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Triazoles: Formed from cycloaddition reactions with alkynes.
Amides or Alcohols: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(2-Azidoacetyl) 2-azidoacetate has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers.
Biology: Utilized for labeling biomolecules, such as proteins and nucleic acids, through bioorthogonal reactions.
Medicine: Employed in drug development for creating drug conjugates and targeted delivery systems.
Industry: Applied in the production of advanced materials, including functionalized surfaces and nanomaterials.
Comparison with Similar Compounds
Azidoacetic Acid NHS Ester: Similar in structure but contains an NHS ester group instead of an additional azido group.
6-Azido-hexanoic Acid: Contains a single azido group and a longer carbon chain.
3-Azido-1-propanamine: Contains an azido group and an amine group.
Uniqueness: (2-Azidoacetyl) 2-azidoacetate is unique due to the presence of two azido groups, which enhances its reactivity and versatility in forming triazole linkages. This dual azido functionality allows for more complex and diverse chemical modifications compared to similar compounds with only one azido group.
Properties
IUPAC Name |
(2-azidoacetyl) 2-azidoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O3/c5-9-7-1-3(11)13-4(12)2-8-10-6/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAWNCFNXOKHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)CN=[N+]=[N-])N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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